molecular formula C18H18ClNO2S B12696361 Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, 1-methylethyl ester CAS No. 135812-55-4

Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, 1-methylethyl ester

Cat. No.: B12696361
CAS No.: 135812-55-4
M. Wt: 347.9 g/mol
InChI Key: MYORQHPXQLIRPW-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a chloro substituent, and a thioxomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoic acid with 2-methylphenyl isothiocyanate under controlled conditions to form the intermediate product. This intermediate is then esterified with isopropyl alcohol in the presence of a catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, 1-methylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, 1-methylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. The thioxomethyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chloro substituent may also play a role in the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 2-chlorobenzoic acid and 2-methylbenzoic acid share structural similarities.

    Thioxomethyl compounds: Similar compounds include those with thioxomethyl groups attached to aromatic rings.

Uniqueness

What sets benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, 1-methylethyl ester apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

135812-55-4

Molecular Formula

C18H18ClNO2S

Molecular Weight

347.9 g/mol

IUPAC Name

propan-2-yl 2-chloro-5-[(2-methylbenzenecarbothioyl)amino]benzoate

InChI

InChI=1S/C18H18ClNO2S/c1-11(2)22-18(21)15-10-13(8-9-16(15)19)20-17(23)14-7-5-4-6-12(14)3/h4-11H,1-3H3,(H,20,23)

InChI Key

MYORQHPXQLIRPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C

Origin of Product

United States

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